molecular formula C22H18F3N5O3 B2968825 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 894992-37-1

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2968825
CAS No.: 894992-37-1
M. Wt: 457.413
InChI Key: VNQDPIFFNLWEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 2,3-dimethylphenyl group and at position 5 with an acetamide linked to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3/c1-13-4-3-5-18(14(13)2)30-20-17(10-27-30)21(32)29(12-26-20)11-19(31)28-15-6-8-16(9-7-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQDPIFFNLWEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name (Simplified) Pyrazolo Substituent Acetamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound 2,3-Dimethylphenyl 4-(Trifluoromethoxy)phenyl - ~525 (estimated) High steric bulk, enhanced lipophilicity
N-(2-(Trifluoromethyl)phenyl) analog 4-Fluorophenyl 2-(Trifluoromethyl)phenyl - 452.35 Electron-withdrawing CF₃ group; potential CNS activity
4-Chlorophenyl derivative 3-(4-Chlorophenyl) 4-(Trifluoromethyl)phenyl 221–223 536.94 Chlorine enhances reactivity; moderate solubility
N-Benzyl analog 4-Fluorophenyl Benzyl - 417.43 Increased flexibility; lower molecular weight
Methylthio-substituted 3-(Methylthio) Chromen-4-one-linked 102–105 599.1 Sulfur enhances metabolic interactions

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s 2,3-dimethylphenyl group (electron-donating) contrasts with analogs bearing 4-fluorophenyl (moderately electron-withdrawing) or 4-chlorophenyl (strongly electron-withdrawing) groups. This difference may influence binding to hydrophobic enzyme pockets .
  • Trifluoromethoxy vs.

Target Prediction and SAR Exploration

Tools like SimilarityLab () enable rapid identification of analogs with recorded bioactivities. For example:

  • The 4-(trifluoromethoxy)phenyl group may target kinases or GPCRs, similar to trifluoromethyl-containing analogs in and .
  • Substituting the pyrazolo ring’s 1-position with bulkier groups (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) could modulate selectivity for enzymes like phosphodiesterases or cyclin-dependent kinases .

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